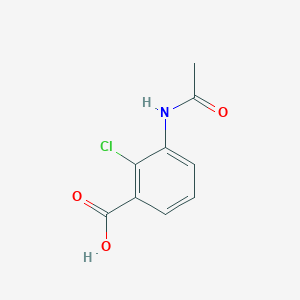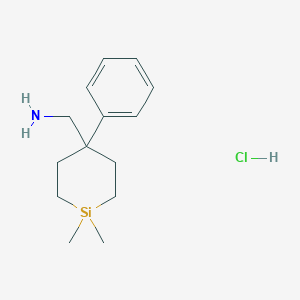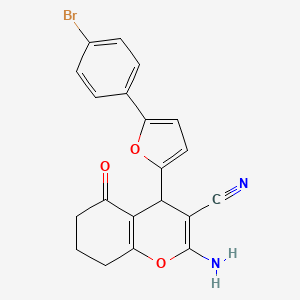
Methyl 2-bromo-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-bromo-3-(4-methylphenyl)propionate” is a chemical compound that is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for 4-methylmethcathinone .
Synthesis Analysis
The synthesis of “Methyl 2-bromo-3-(4-methylphenyl)propionate” involves the use of derivatives of propiophenone, which are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds . It possesses a bromine atom at position 2 and a methyl group (CH3) at the 4′-position on the aromatic ring .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3-(4-methylphenyl)propionate” includes a bromine atom at position 2 and a methyl group (CH3) at the 4′-position on the aromatic ring . Its linear formula is C10H10Br2O2 .Chemical Reactions Analysis
“Methyl 2-bromo-3-(4-methylphenyl)propionate” is a chemical compound belonging to the phenol group. It is employed as a solvent in silicone rubber and functions as a colorant in plastics, paints, and enamels . It is also a precursor for the synthesis of mephedrone .Physical and Chemical Properties Analysis
“Methyl 2-bromo-3-(4-methylphenyl)propionate” appears as a white or off-white crystalline powder . It has a molecular weight of approximately 227.10 g/mol . It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-bromo-3-(4-methylphenyl)propionate is a compound of interest in the synthesis of complex molecules. For instance, the synthesis of 2-(4-bromomethylphenyl) propionic acid from p-methybenzyl cyanide involves steps like methylation, hydrolysis, and bromination. This process highlights the compound's utility as a precursor in organic synthesis, particularly for creating molecules with potential pharmacological applications (Cheng Qing-rong, 2011).
Applications in Material Science
- Methyl 2-bromo-3-(4-methylphenyl)propionate-related compounds have been utilized in the development of materials with unique properties. For example, the synthesis of phenylmercury(II) complexes demonstrates the potential of bromophenyl derivatives in creating materials with novel structural and luminescent properties. These complexes are used to explore the relationship between ligand frameworks and the coordination environment, which is crucial for the development of new materials (G. Rajput, M. Yadav, M. Drew, Nanhai Singh, 2015).
Nonlinear Optical Properties
- Studies on the nonlinear optical properties of bromophenyl derivatives have shown that these compounds exhibit promising characteristics for applications in optical limiting and other photonic technologies. The research into 4-methylsulfanyl chalcone derivatives, which are structurally related to methyl 2-bromo-3-(4-methylphenyl)propionate, highlights the potential for developing new materials with desirable nonlinear optical properties (E. D. D’silva, G. Podagatlapalli, Venugopal Rao Soma, S. Dharmaprakash, 2012).
Antimicrobial Applications
- Bromophenols, closely related to methyl 2-bromo-3-(4-methylphenyl)propionate, have been isolated from marine algae and shown to possess significant antimicrobial activity. These compounds provide a foundation for developing new antimicrobial agents that can be used to combat various bacterial infections (N. Xu, Xiaoli Fan, Xiaojun Yan, Xiancui Li, R. Niu, C. Tseng, 2003).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-bromo-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBCAWRTDYVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2936346.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2936348.png)
![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2936359.png)


![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
![1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2936367.png)
![5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2936368.png)
